

A Comparative Analysis of 5-Substituted-1H-Tetrazole Derivatives and Their Therapeutic Potential

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Compound of Interest

Compound Name: *Disodium 5-sulphido-1H-tetrazole-1-acetate*

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A comprehensive guide for researchers and drug development professionals on the burgeoning therapeutic applications of 5-substituted-1H-tetrazole derivatives, supported by experimental data and detailed methodologies.

The 5-substituted-1H-tetrazole scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a wide array of pharmacological activities. This guide provides a comparative analysis of various derivatives, focusing on their therapeutic potential as anticonvulsants, anticancer agents, and antidiabetics. The information presented is intended to assist researchers in navigating the diverse applications of these compounds and to facilitate future drug discovery and development efforts.

Comparative Efficacy of 5-Substituted-1H-Tetrazole Derivatives

The therapeutic efficacy of 5-substituted-1H-tetrazole derivatives is highly dependent on the nature of the substituent at the 5-position of the tetrazole ring. The following tables summarize the quantitative data for representative compounds across different therapeutic areas.

Anticonvulsant Activity

Several 5-substituted-1H-tetrazole derivatives have shown potent anticonvulsant effects in preclinical models. The maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) seizure tests are standard models used to evaluate anticonvulsant drug efficacy. The MES model is indicative of a compound's ability to prevent seizure spread, while the scPTZ test is a model for absence seizures.

Compound	Model	ED50 (mg/kg)	Reference Compound	Reference ED50 (mg/kg)	Citation
Compound 2k	MES	9.6	Carbamazepine	11.8	[1] [2]
QUAN-0808	MES	24	Carbamazepine	-	[3]
Compound 14	MES	49.6	-	-	[4]
Compound 2j	scPTZ	83.3	Ethosuximide	-	[1]
Compound 14	scPTZ	67.4	-	-	[4]

Anticancer Activity

A notable class of 5-substituted-1H-tetrazoles exhibits anticancer activity by acting as microtubule destabilizers. These compounds inhibit tubulin polymerization, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis in cancer cells. Their efficacy is often evaluated by measuring their half-maximal inhibitory concentration (IC50) against various cancer cell lines and in tubulin polymerization assays.

Compound	Cell Line	IC50 (μM)	Tubulin Polymerization IC50 (μM)	Citation
Compound 6-31	SGC-7901	0.090	Not Specified	[5][6]
A549	0.650	[5][6]		
HeLa	Not Specified	[5][6]		
Compound 14	Glioblastoma Cell Lines	Submicromolar	0.8	[7]

Antidiabetic Activity

Certain 5-substituted-1H-tetrazole derivatives have been identified as potent agonists of the peroxisome proliferator-activated receptor γ (PPAR γ), a key regulator of glucose and lipid metabolism. Their antidiabetic potential is assessed by their ability to lower blood glucose and lipid levels in animal models of diabetes and by their half-maximal effective concentration (EC50) in PPAR γ activation assays.

| Compound | Animal Model | ED25 (mg/kg/day) | PPAR γ Agonist Activity (EC50) | Reference
Compound | Reference ED25/EC50 | Citation | |---|---|---|---|---| | 5-[3-[6-(5-methyl-2-phenyl-4-oxazolylmethoxy)-3-pyridyl]propyl]-1H-tetrazole | KKAY mice | 0.0839 (glucose lowering) | 6.75 nM | Pioglitazone hydrochloride | 6.0 (glucose lowering) |[8][9][10] | | Wistar fatty rats | 0.0873 (glucose lowering) | | | [8][9] | | | 0.0277 (lipid lowering) | | | [8][9] |

Detailed Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Maximal Electroshock (MES) Seizure Test

The MES test is a widely used preclinical model for generalized tonic-clonic seizures. An electrical stimulus is delivered via corneal or ear electrodes to induce a seizure. The endpoint is the abolition of the hindlimb tonic extensor component of the seizure.

Procedure:

- Administer the test compound to mice or rats, typically via intraperitoneal (i.p.) or oral (p.o.) route.
- At the time of predicted peak effect of the compound, apply a 60 Hz alternating current (e.g., 50 mA for mice) for a short duration (e.g., 0.2 seconds) through corneal electrodes moistened with saline.
- Observe the animal for the presence or absence of a tonic hindlimb extension.
- Abolition of the hindlimb tonic extension is considered a positive indication of anticonvulsant activity.
- The median effective dose (ED50), the dose that protects 50% of the animals from the tonic hindlimb extension, is calculated from a dose-response curve.

Subcutaneous Pentylenetetrazole (scPTZ) Seizure Test

The scPTZ test is a model for myoclonic and absence seizures. A sub-convulsive dose of pentylenetetrazole (PTZ), a GABA-A receptor antagonist, is administered to induce clonic seizures.

Procedure:

- Administer the test compound to mice.
- After a predetermined time, inject a convulsant dose of PTZ (e.g., 85 mg/kg) subcutaneously.
- Observe the animal for a set period (e.g., 30 minutes) for the occurrence of clonic seizures lasting for at least 5 seconds.
- The absence of clonic seizures is considered a positive outcome.
- The ED50 is calculated as the dose of the compound that protects 50% of the animals from PTZ-induced clonic seizures.

In Vitro Tubulin Polymerization Assay

This assay measures the ability of a compound to inhibit the polymerization of tubulin into microtubules.

Procedure:

- Prepare a solution of purified tubulin in a polymerization buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA, 1 mM GTP).
- Add the test compound at various concentrations to the tubulin solution in a 96-well plate.
- Initiate polymerization by incubating the plate at 37°C.
- Monitor the increase in absorbance at 340 nm over time using a microplate reader. The increase in absorbance corresponds to the formation of microtubules.
- The IC₅₀ value, the concentration of the compound that inhibits tubulin polymerization by 50%, is determined from the dose-response curve.

Cell-Based Anticancer Activity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell viability.

Procedure:

- Seed cancer cells (e.g., SGC-7901, A549, HeLa) in a 96-well plate and allow them to attach overnight.
- Treat the cells with various concentrations of the test compound for a specified period (e.g., 48-72 hours).
- Add MTT solution to each well and incubate for a few hours. Viable cells with active metabolism will reduce the yellow MTT to a purple formazan.
- Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).
- Measure the absorbance of the formazan solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

- The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is calculated.

PPAR γ Agonist Activity Assay

This assay determines the ability of a compound to activate the PPAR γ receptor.

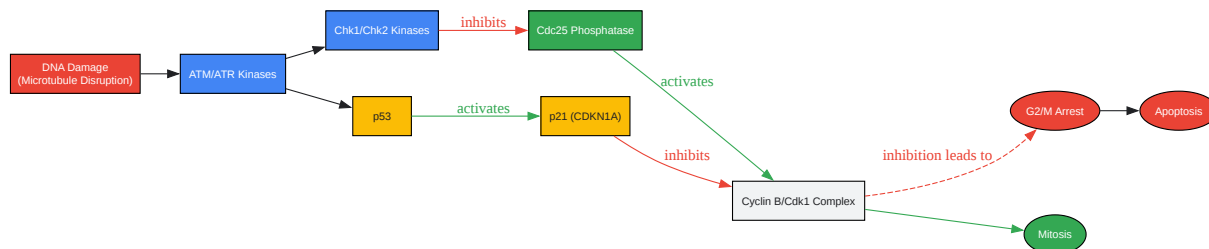
Procedure:

- Utilize a cell-based reporter assay where cells are co-transfected with a PPAR γ expression vector and a reporter plasmid containing a PPAR γ response element linked to a reporter gene (e.g., luciferase).
- Treat the transfected cells with various concentrations of the test compound.
- After an incubation period, lyse the cells and measure the reporter gene activity (e.g., luminescence for luciferase).
- An increase in reporter gene activity indicates activation of PPAR γ .
- The EC50 value, the concentration of the compound that produces 50% of the maximal response, is determined.

Signaling Pathway and Experimental Workflow Visualization

G2/M DNA Damage Checkpoint Signaling Pathway

Microtubule destabilizing agents, including certain 5-substituted-1H-tetrazole derivatives, disrupt the formation of the mitotic spindle, which activates the G2/M DNA damage checkpoint, leading to cell cycle arrest and apoptosis. The following diagram illustrates the key components of this signaling pathway.

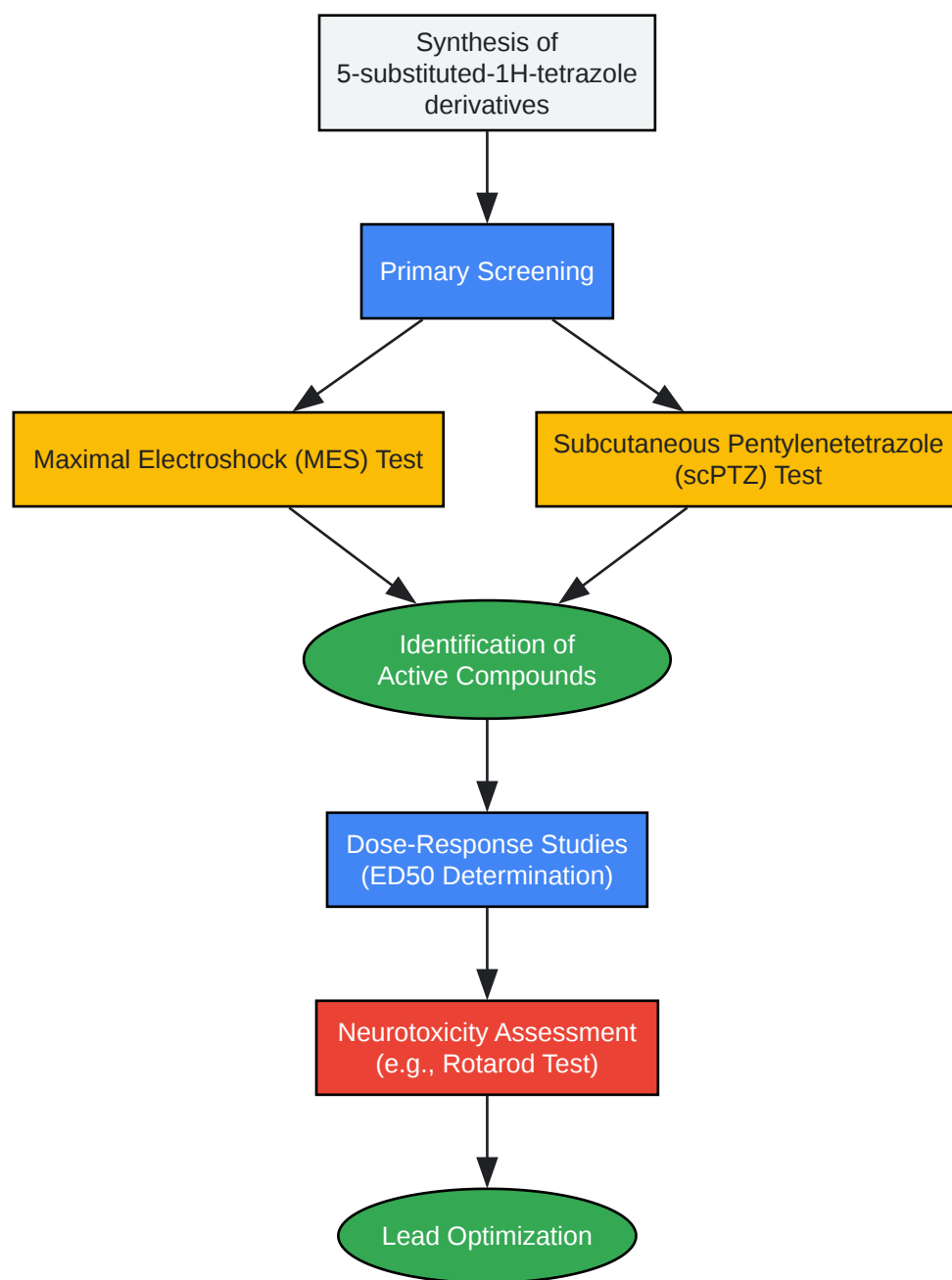


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Caption: G2/M DNA damage checkpoint pathway.

Experimental Workflow for Anticonvulsant Screening

The following diagram outlines a typical workflow for screening and evaluating the anticonvulsant potential of 5-substituted-1H-tetrazole derivatives.



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Caption: Anticonvulsant screening workflow.

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